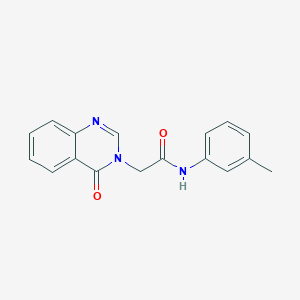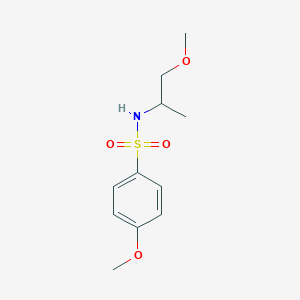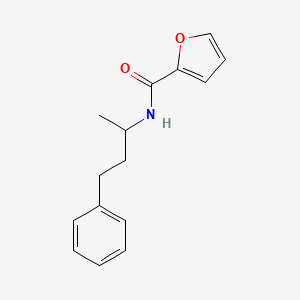
N-(3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
説明
N-(3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as MEK inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is an inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
作用機序
N-(3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide works by inhibiting the activity of the MAPK pathway, which is a signaling pathway that regulates cell proliferation, differentiation, and survival. This pathway is often overactivated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, this compound can block the growth of cancer cells. In addition, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by blocking the MAPK pathway, which is often overactivated in cancer cells. In addition, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using N-(3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments is that it is a highly specific inhibitor of the MAPK pathway. This allows researchers to study the effects of this pathway on various biological processes. In addition, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is that it may not be effective in all types of cancer cells. Furthermore, the effectiveness of this compound may vary depending on the stage and type of cancer.
将来の方向性
There are several future directions for the study of N-(3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of research is the development of more potent and selective inhibitors of the MAPK pathway. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and metabolic diseases. Furthermore, the combination of this compound with other drugs may enhance its effectiveness in cancer treatment. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound may provide insights into its optimal dosage and administration.
科学的研究の応用
N-(3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by blocking the MAPK pathway, which is often overactivated in cancer cells. In addition, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(3-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-5-4-6-13(9-12)19-16(21)10-20-11-18-15-8-3-2-7-14(15)17(20)22/h2-9,11H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCMGYBVNAHWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-methylphenyl)-5-[2-(4-methylphenyl)-2-oxoethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B3953045.png)
![2-[1-(3-methylphenyl)-5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl]ethanol](/img/structure/B3953050.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3953052.png)


![N-4-biphenylyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3953082.png)
![2-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B3953091.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3953095.png)
![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953109.png)
![5-{3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953111.png)

![5-{2-[(diisopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3953132.png)
![N-{4-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3953145.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953149.png)